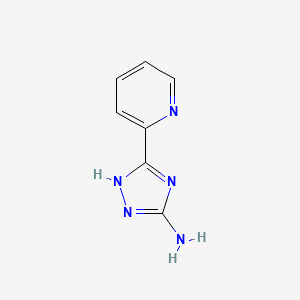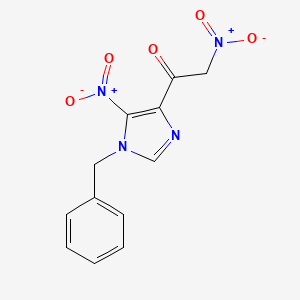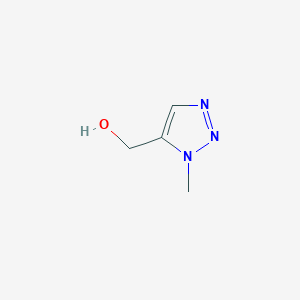
(2-metil-1H-indol-5-il)metanamina
Descripción general
Descripción
“(2-methyl-1H-indol-5-yl)methanamine” is a chemical compound with the empirical formula C10H12N2 . Its molecular weight is 160.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The SMILES string for “(2-methyl-1H-indol-5-yl)methanamine” isCc1cc2cc(CN)ccc2[nH]1 . The InChI string is 1S/C10H12N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,6,11H2,1H3 .
Aplicaciones Científicas De Investigación
Aplicaciones Farmacológicas
Los derivados del indol son conocidos por su amplia gama de actividades farmacológicas. Se han encontrado en muchas moléculas de fármacos sintéticos y se unen con alta afinidad a múltiples receptores, lo que es útil para desarrollar nuevos agentes terapéuticos. Por ejemplo, algunos derivados del indol se han evaluado por sus actividades antiinflamatorias, analgésicas y ulcerogénicas .
Actividad Antimicrobiana
Los derivados del indol también han mostrado promesa en aplicaciones antimicrobianas. Por ejemplo, se han sintetizado y caracterizado ciertos compuestos por su actividad antimicrobiana a través de estudios de acoplamiento .
Actividad Antituberculosa
Algunos compuestos basados en indol se han investigado por su actividad antituberculosa in vitro contra Mycobacterium tuberculosis y Mycobacterium bovis, mostrando potencial como tratamientos para la tuberculosis .
Actividad Anti-VIH
Se han reportado nuevos derivados de xanthenona indol y oxocromenil con actividad anti-VIH-1, destacando el potencial de los derivados del indol en la investigación antiviral .
Investigación del Cáncer
Los derivados del indol se han utilizado en la investigación del cáncer, con algunos compuestos induciendo la apoptosis celular, arrestando células en fases específicas del ciclo celular e inhibiendo la polimerización de tubulina .
Síntesis de Moléculas Complejas
El andamiaje del indol es instrumental en la síntesis de moléculas complejas como Naratriptán y sus derivados, que poseen una gama de actividades biológicas y farmacológicas .
Investigación de Hormonas Vegetales
El ácido indolacético, un derivado del indol, es una hormona vegetal producida por la degradación del triptófano en plantas superiores, lo que indica el papel de los indoles en la biología vegetal .
Safety and Hazards
“(2-methyl-1H-indol-5-yl)methanamine” is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
The nature of these changes can vary widely depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the effects could be diverse and significant .
Análisis Bioquímico
Biochemical Properties
(2-methyl-1H-indol-5-yl)methanamine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (2-methyl-1H-indol-5-yl)methanamine, are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of (2-methyl-1H-indol-5-yl)methanamine on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, (2-methyl-1H-indol-5-yl)methanamine can impact gene expression by acting as a ligand for nuclear receptors, thereby influencing the transcription of specific genes.
Molecular Mechanism
The molecular mechanism of action of (2-methyl-1H-indol-5-yl)methanamine involves several key interactions at the molecular level. This compound can bind to various biomolecules, including enzymes and receptors, leading to changes in their activity. For instance, (2-methyl-1H-indol-5-yl)methanamine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-methyl-1H-indol-5-yl)methanamine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that (2-methyl-1H-indol-5-yl)methanamine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of (2-methyl-1H-indol-5-yl)methanamine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, (2-methyl-1H-indol-5-yl)methanamine can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(2-methyl-1H-indol-5-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and conversion into various metabolites . These metabolic pathways can influence the overall activity and effects of the compound in the body. Additionally, (2-methyl-1H-indol-5-yl)methanamine can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of (2-methyl-1H-indol-5-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to proteins such as albumin in the bloodstream . The localization and accumulation of (2-methyl-1H-indol-5-yl)methanamine within specific tissues can influence its overall activity and effects.
Subcellular Localization
The subcellular localization of (2-methyl-1H-indol-5-yl)methanamine is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, (2-methyl-1H-indol-5-yl)methanamine can be localized to the nucleus, where it can interact with nuclear receptors and influence gene expression.
Propiedades
IUPAC Name |
(2-methyl-1H-indol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQPOLJBMYZUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482784 | |
| Record name | 1-(2-Methyl-1H-indol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36798-25-1 | |
| Record name | 1-(2-Methyl-1H-indol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methyl-1H-indol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)
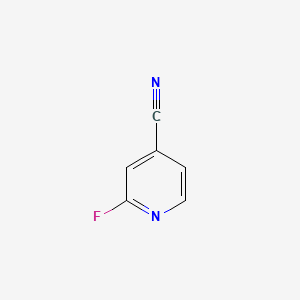

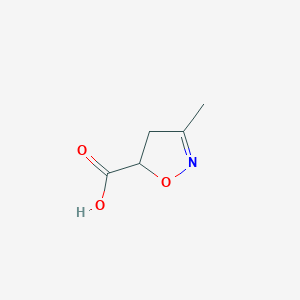

![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)
